B1167853 4-chloro-7-ethyl-7H-imidazo[4,5-c]pyridazine CAS No. 1268521-56-7

4-chloro-7-ethyl-7H-imidazo[4,5-c]pyridazine

Número de catálogo B1167853
Número CAS: 1268521-56-7
Clave InChI:
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

“4-chloro-7-ethyl-7H-imidazo[4,5-c]pyridazine” is a chemical compound with the CAS Number: 1268521-56-7 . It has a molecular weight of 182.61 . The IUPAC name for this compound is 4-chloro-7-ethyl-7H-imidazo[4,5-c]pyridazine .


Molecular Structure Analysis

The molecular formula of “4-chloro-7-ethyl-7H-imidazo[4,5-c]pyridazine” is C7H7ClN4 . The InChI code for this compound is 1S/C7H7ClN4/c1-2-12-4-9-6-5(8)3-10-11-7(6)12/h3-4H,2H2,1H3 .

Aplicaciones Científicas De Investigación

GABA A Receptor Modulation

Imidazo[4,5-c]pyridine derivatives are known to play a crucial role as GABA A receptor positive allosteric modulators . This suggests that “4-chloro-7-ethyl-7H-imidazo[4,5-c]pyridazine” could potentially be used in the treatment of neurological disorders where GABA signaling is impaired.

Proton Pump Inhibition

Proton pump inhibitors are found within the chemical group of imidazo[4,5-c]pyridines . This implies that “4-chloro-7-ethyl-7H-imidazo[4,5-c]pyridazine” might have potential applications in the treatment of conditions like gastroesophageal reflux disease (GERD) and peptic ulcer disease.

Aromatase Inhibition

Imidazo[4,5-c]pyridine derivatives have been found to act as aromatase inhibitors . This suggests that “4-chloro-7-ethyl-7H-imidazo[4,5-c]pyridazine” could potentially be used in the treatment of estrogen-sensitive cancers.

Anti-Inflammatory Activity

Some imidazo[4,5-c]pyridine derivatives are known to have anti-inflammatory properties . This implies that “4-chloro-7-ethyl-7H-imidazo[4,5-c]pyridazine” might have potential applications in the treatment of inflammatory diseases.

Antimicrobial Activity

Imidazo[4,5-c]pyridine derivatives have shown antimicrobial features . This suggests that “4-chloro-7-ethyl-7H-imidazo[4,5-c]pyridazine” could potentially be used in the development of new antimicrobial agents.

Anti-Angiogenic Activity

Excessive angiogenesis, which is essential for further growth of tumor cells, is observed in the late stages of cancer . Imidazo[4,5-c]pyridine derivatives might have potential anti-angiogenic activity, suggesting a possible application of “4-chloro-7-ethyl-7H-imidazo[4,5-c]pyridazine” in cancer treatment.

Propiedades

IUPAC Name

4-chloro-7-ethylimidazo[4,5-c]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN4/c1-2-12-4-9-6-5(8)3-10-11-7(6)12/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQIOFEOYBPQDIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=NC2=C1N=NC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-7-ethyl-7H-imidazo[4,5-c]pyridazine

CAS RN

1268521-56-7
Record name 4-chloro-7-ethyl-7H-imidazo[4,5-c]pyridazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 5-chloro-N3-ethyl-pyridazine-3,4-diamine (Preparation 7, 10.0 g, 58 mmol) and triethylorthoformate (60 mL) were heated to reflux for 4 hours. The reaction mixture was concentrated in vacuo and the residue was dissolved in EtOAc (50 mL) and filtered. The filter cake was washed with EtOAc and then the organic layers were washed with saturated brine solution, dried over Na2SO4 and concentrated in vacuo to afford the title compound as a yellow solid in 45% yield, 4.8 g.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Yield
45%

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.